(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
Overview
Description
The compound appears to contain a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds. The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the chemical and biological properties of the molecules .
Scientific Research Applications
Antimicrobial and Antioxidant Activity
Compounds synthesized from pyridine derivatives, including those related to the specified chemical, have shown promise in antimicrobial and antioxidant activities. Flefel et al. (2018) explored a series of novel pyridine derivatives that exhibited antimicrobial and antioxidant properties following in silico molecular docking screenings towards GlcN-6-P synthase (Flefel et al., 2018).
Antimycobacterial Activity
Studies by Mamolo et al. (2003) and others have demonstrated that certain derivatives, closely related to the compound , display antimycobacterial activity. They synthesized [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid derivatives and tested them against strains of Mycobacterium tuberculosis (Mamolo et al., 2003).
Insecticidal Activity
Research indicates that pyridine derivatives can be effective in pest control. Holla et al. (2004) synthesized 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid and found them to possess insecticidal activity (Holla et al., 2004).
Synthesis of Heterocyclic Compounds
The chemical structure is often used in the synthesis of various heterocyclic compounds. Taha and El-Badry (2007) utilized similar compounds in the synthesis of heterocyclic compounds like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which were then tested for antimicrobial activity (Taha & El-Badry, 2007).
Future Directions
Properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBZTIHPJSWQA-OMCISZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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